(+/-)-ACETYLCARNITINE CHLORIDE

Vue d'ensemble

Description

- Structurellement, il se compose d'un groupe acétyle attaché à l'acide aminé L-carnitine . Cette acétylation améliore sa biodisponibilité et ses propriétés neuroprotectrices.

Acétyl-L-carnitine: (acétyl-L-carnitine) est un composé naturel dérivé de . Il joue un rôle crucial dans le métabolisme énergétique cellulaire et le transport des acides gras à l'intérieur des cellules.

Méthodes De Préparation

Voies de synthèse: L'acétyl-L-carnitine peut être synthétisée par acétylation de à l'aide d'anhydride acétique ou de chlorure d'acétyle.

Production industrielle: Commercialement, il est produit par synthèse chimique ou acétylation enzymatique de .

Analyse Des Réactions Chimiques

Réactions: L'acétyl-L-carnitine subit diverses réactions, notamment

Réactifs et conditions courants: L'acétylation implique généralement l'anhydride acétique ou le chlorure d'acétyle en présence d'une base.

Principaux produits: Le produit principal est l'acétyl-L-carnitine lui-même.

Applications de la recherche scientifique

Traitement de la neuropathie: L'acétyl-L-carnitine a été étudiée pour son efficacité dans le traitement de la neuropathie diabétique.

Amélioration cognitive: Certaines recherches suggèrent qu'il peut améliorer les fonctions cognitives et la mémoire.

Effets psychiatriques: il y a eu des rapports de psychose associée à la supplémentation en acétyl-L-carnitine.

Mécanisme d'action

Fonction mitochondriale: L'acétyl-L-carnitine améliore la production d'énergie mitochondriale en facilitant le transport des acides gras à travers les membranes mitochondriales.

Neuroprotection: Il peut protéger les neurones du stress oxydatif et améliorer l'équilibre des neurotransmetteurs.

Applications De Recherche Scientifique

Neuroprotective Effects

ALCAR has been extensively studied for its neuroprotective properties, particularly in conditions such as Alzheimer's disease (AD) and peripheral neuropathies.

- Alzheimer's Disease : A multicenter, double-blind study evaluated the efficacy of ALCAR in patients with probable AD. The study found that while both ALCAR and placebo groups declined at similar rates overall, early-onset AD patients (aged 65 or younger) showed a trend toward slower cognitive decline when treated with ALCAR compared to placebo. This suggests potential benefits for younger patients with rapidly progressing AD .

- Peripheral Neuropathy : ALCAR has demonstrated neuroprotective effects in various forms of peripheral neuropathy. It enhances nerve growth factor (NGF) actions and promotes peripheral nerve regeneration. In diabetic neuropathy models, ALCAR exhibited anti-apoptotic effects and increased acetylcholine production, contributing to improved nerve function and pain relief .

Pain Management

ALCAR is gaining attention for its analgesic properties in chronic pain management, particularly in neuropathic pain.

- Chronic Pain Syndromes : Research indicates that ALCAR can be beneficial in managing pain associated with conditions like fibromyalgia and diabetic neuropathy. Its ability to reduce oxidative stress and enhance mitochondrial function contributes to its effectiveness as an analgesic agent .

Metabolic Disorders

The compound plays a crucial role in fatty acid metabolism and energy production.

- Fatty Acid Oxidation : ALCAR facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby improving energy status in cells. This is particularly relevant in metabolic disorders where energy production is compromised .

- Mitochondrial Biogenesis : Studies have shown that ALCAR can induce mitochondrial biogenesis, which is vital for maintaining cellular energy homeostasis, especially after injuries such as spinal cord damage .

Clinical Trials and Efficacy Studies

Several clinical trials have assessed the efficacy of ALCAR across various conditions:

Mécanisme D'action

Mitochondrial Function: Levacecarnine enhances mitochondrial energy production by facilitating fatty acid transport across mitochondrial membranes.

Neuroprotection: It may protect neurons from oxidative stress and improve neurotransmitter balance.

Comparaison Avec Des Composés Similaires

Composés similaires: Autres dérivés de la carnitine (par exemple, propionyl-L-carnitine, palmitoyl-L-carnitine).

Unicité: L'acétylation de l'acétyl-L-carnitine la distingue, influençant sa biodisponibilité et ses effets spécifiques.

Activité Biologique

(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in cellular metabolism and neuroprotection. This article discusses its biological activity, clinical applications, and relevant research findings.

Acetyl-L-carnitine functions primarily as an acetyl group donor , facilitating the transport of fatty acids into the mitochondria for energy production. It is synthesized from L-carnitine through the action of the enzyme carnitine acetyltransferase (CAT), which transfers an acetyl moiety from acetyl-CoA to L-carnitine, resulting in ALCAR. This process is crucial for maintaining metabolic flexibility and preventing the accumulation of long-chain acyl-CoAs, which can be detrimental to cellular health .

Neuroprotective Effects

ALCAR has been extensively studied for its neuroprotective properties. It has demonstrated the ability to:

- Enhance mitochondrial function : ALCAR administration has been shown to improve mitochondrial biogenesis and function, particularly in models of brain injury and neurodegenerative diseases .

- Reduce oxidative stress : It decreases markers of oxidative stress and pro-inflammatory cytokines, contributing to cell survival and function .

- Support neurotransmitter synthesis : The acetyl moiety from ALCAR can be utilized in the synthesis of acetylcholine and other neurotransmitters, thereby enhancing cognitive function .

Alzheimer's Disease

A multicenter, placebo-controlled study involving 431 patients with mild to moderate Alzheimer's disease assessed the efficacy of ALCAR. The study found no significant differences between ALCAR and placebo groups in primary cognitive measures. However, a subgroup analysis suggested that younger patients (aged 65 or younger) may experience slower cognitive decline when treated with ALCAR compared to those receiving placebo .

Amyotrophic Lateral Sclerosis (ALS)

In a retrospective observational study on ALS patients, ALCAR was administered at doses of 1.5 g/day and 3 g/day. While no statistically significant differences were observed in overall survival or functional scores between treated and untreated groups, a trend indicated that lower doses might be beneficial for certain patient cohorts .

Research Findings

Numerous studies underscore the diverse biological activities of ALCAR:

- Neuroplasticity : ALCAR has been linked to enhanced neuroplasticity, which may aid recovery from neurological injuries .

- Antidepressant Effects : Research indicates that ALCAR supplementation can improve depressive symptoms in specific populations, such as uremic patients undergoing hemodialysis .

Summary of Key Studies

| Study | Population | Dosage | Main Findings |

|---|---|---|---|

| Observational Study on ALS | ALS Patients | 1.5 g/day & 3 g/day | No significant survival differences; potential benefit at lower doses |

| Alzheimer's Disease Study | Patients with AD | 3 g/day | No overall cognitive improvement; younger patients may benefit |

| Neuroplasticity Research | Various populations | Variable | Enhanced neuroplasticity observed; implications for recovery |

Propriétés

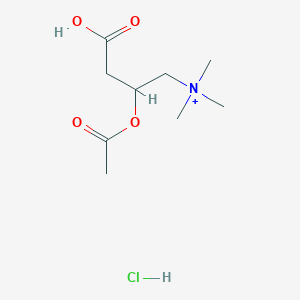

Numéro CAS |

2504-11-2 |

|---|---|

Formule moléculaire |

C9H18NO4.Cl C9H18ClNO4 |

Poids moléculaire |

239.69 g/mol |

Nom IUPAC |

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H |

Clé InChI |

JATPLOXBFFRHDN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |

SMILES canonique |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Key on ui other cas no. |

2504-11-2 5080-50-2 |

Pictogrammes |

Irritant |

Solubilité |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.